(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione
Description
Historical Discovery and Isolation
The discovery of eupenifeldin traces back to 1993 when researchers at Bristol-Myers Squibb successfully isolated this novel bistropolone from cultures of Eupenicillium brefeldianum. The initial isolation was achieved through systematic extraction and crystallization procedures, driven by ongoing efforts to identify new natural products with antitumor activity. The compound was purified to homogeneity and named eupenifeldin, with its structure elucidated through comprehensive spectral analysis.
The structural determination of eupenifeldin represented a significant analytical challenge due to its complex pentacyclic architecture. Spectral data revealed the molecule's partial symmetry resulting from two identically substituted tropolone units, each fused to dihydropyran rings in identical configurations. The complete structure and relative stereochemical relationships were ultimately established through single-crystal X-ray analysis, confirming the unique bistropolone framework. This crystallographic analysis revealed the central 11-membered macrocycle architecture that distinguishes eupenifeldin from other natural products.
Subsequent isolation efforts have expanded the known sources of eupenifeldin beyond its original fungal host. Researchers have successfully isolated eupenifeldin from a strain of Phoma species, demonstrating good yields and establishing the compound's broader taxonomic distribution. These additional isolation studies have provided valuable insights into the biosynthetic capacity of different fungal genera to produce this structurally complex metabolite.
The isolation methodology has been refined over the decades, with improvements in extraction techniques and purification protocols. Modern approaches have incorporated advanced chromatographic methods and spectroscopic techniques to enhance isolation efficiency and structural characterization. These methodological advances have facilitated the identification of related compounds and congeners within the eupenifeldin chemical family.
Taxonomic Origin and Distribution
Eupenifeldin originates from fungi belonging to the Ascomycota division, specifically within the order Eurotiales and family Aspergillaceae. The type organism Eupenicillium brefeldianum, from which eupenifeldin was first isolated, represents a well-characterized member of this taxonomic group. This species has been taxonomically classified under multiple nomenclatural systems, with current classifications placing it within the genus Penicillium as Penicillium dodgei.
The taxonomic position of Eupenicillium brefeldianum reflects the complex evolutionary relationships within the Aspergillaceae family. Originally described as Penicillium brefeldianum by B.O. Dodge in 1933, the species was later reclassified as Eupenicillium brefeldianum by Stolk and Scott in 1967. However, subsequent taxonomic revisions have resulted in the current accepted name of Penicillium dodgei, reflecting ongoing efforts to clarify phylogenetic relationships within this diverse fungal group.
The geographical distribution of eupenifeldin-producing fungi extends beyond the original isolation source. Eupenicillium brefeldianum has been documented from soil samples collected from Hachijo Island, Tokyo, Japan, where it was harvested in 1971. This geographic origin has provided insights into the ecological preferences and habitat requirements of this metabolite-producing organism. The species demonstrates adaptability to various soil conditions and has been successfully maintained in culture collections worldwide.
Recent molecular investigations have expanded the known taxonomic range of eupenifeldin production to include species within the genus Phoma. A particular strain designated as Phoma species CGMCC 10481 has been confirmed as a producer of eupenifeldin and related congeners. This taxonomic expansion suggests that the biosynthetic capacity for eupenifeldin production may be more widespread among ascomycete fungi than initially recognized.
The phylogenetic relationships between different eupenifeldin-producing organisms remain an active area of investigation. Genomic sequencing efforts have revealed the presence of biosynthetic gene clusters responsible for eupenifeldin production in multiple fungal species. These comparative genomic studies provide insights into the evolutionary origins and horizontal transfer mechanisms that may have contributed to the distribution of eupenifeldin biosynthetic capabilities across different fungal lineages.
Significance in Natural Product Chemistry
Eupenifeldin occupies a unique position within natural product chemistry as a representative of the bistropolone class of compounds. Prior to its discovery, only one naturally occurring bistropolone with cytotoxic activity, fusariocin C, had been described in the scientific literature. Fusariocin C was isolated from the culture filtrate of Fusarium moniliforme and demonstrated both cytotoxic and antitumor activities. The identification of eupenifeldin therefore significantly expanded the known chemical diversity within this rare structural class.
The structural complexity of eupenifeldin has made it an important target for synthetic organic chemists and biosynthetic researchers. The molecule contains multiple stereogenic centers and a highly constrained macrocyclic framework that presents significant challenges for chemical synthesis. The presence of two tropolone moieties connected through a humulene-derived core structure represents a unique architectural motif that has inspired numerous synthetic approaches.
Chemical modification studies of eupenifeldin have revealed structure-activity relationships that inform medicinal chemistry efforts. Researchers have generated 29 semisynthetic analogues through functionalization of the reactive hydroxy groups present on the bis-tropolone system. These derivatives include ester, carbonate, sulfonate, carbamate, and ether analogues, with many maintaining cytotoxicity at nanomolar levels. The monosuccinate analogue has shown particular promise due to improved aqueous solubility while retaining biological activity.
The biosynthetic pathway leading to eupenifeldin has attracted considerable attention from researchers interested in understanding complex secondary metabolite assembly. The proposed biosynthetic route involves the coupling of two tropolone orthoquinone methides with a 10-hydroxyhumulene moiety through hetero-Diels-Alder reactions. This mechanism represents a sophisticated example of enzymatic control over complex cycloaddition reactions in biological systems.
Recent advances in genome mining and biosynthetic gene cluster identification have provided molecular insights into eupenifeldin production. The biosynthetic gene cluster responsible for eupenifeldin synthesis has been identified and partially validated through genomic analysis, gene disruption studies, and product analysis. Key enzymes identified include a nonreducing polyketide synthase EupA, a FAD-dependent monooxygenase EupB, and a non-heme iron-dependent dioxygenase EupC responsible for tropolone formation. Additionally, a terpene cyclase EupE catalyzes humulene formation, while a cytochrome P450 enzyme EupD performs hydroxylation of humulene.
Position in Fungal Secondary Metabolite Research
Eupenifeldin represents a paradigmatic example of the structural diversity and biological activity achievable through fungal secondary metabolism. Fungi are recognized as among the most prolific producers of secondary metabolites, alongside bacteria and plants, with their metabolites providing both beneficial compounds such as antibiotics and pharmaceuticals, as well as harmful toxins and carcinogens. The discovery and characterization of eupenifeldin has contributed significantly to our understanding of how fungi generate complex bioactive molecules.
The organization of eupenifeldin biosynthetic genes exemplifies the characteristic clustering pattern observed in fungal secondary metabolite production. Unlike genes involved in primary metabolism, which are typically scattered throughout fungal genomes, genes responsible for secondary metabolism are arranged in discrete clusters. This organizational pattern, reminiscent of bacterial secondary metabolite operons, facilitates coordinated regulation and expression of biosynthetic pathways. The eupenifeldin gene cluster provides a well-characterized example of this organizational principle.
Eupenifeldin belongs to the broader class of fungal meroterpenoids, which represent hybrid molecules combining polyketide and terpenoid biosynthetic elements. These compounds demonstrate the biosynthetic versatility of fungi in creating structurally complex metabolites through the integration of multiple biosynthetic pathways. The tropolone-sesquiterpene architecture of eupenifeldin illustrates how fungi can generate unprecedented structural frameworks through innovative biosynthetic strategies.
The regulatory mechanisms controlling eupenifeldin production reflect broader principles governing fungal secondary metabolism. Secondary metabolite gene clusters are typically regulated by pathway-specific transcription factors, which may or may not be encoded within the cluster itself. Additionally, broad-domain transcription factors responsive to carbon, nitrogen, and pH conditions influence gene expression in these clusters. The coordination between secondary metabolism and morphological development, particularly spore formation, represents another important regulatory aspect controlled by G-protein signal transduction pathways.
Recent genomic analyses have revealed that fungal species contain numerous secondary metabolite gene clusters, with some Aspergillus species harboring more than 30 such clusters. The novel methyltransferase LaeA has been identified as a global regulator of multiple secondary metabolite clusters in aspergilli, potentially operating through chromatin reorganization mechanisms. These discoveries highlight the vast untapped potential for novel compound discovery from fungal sources.
Bioinformatic approaches applied to fungal genome sequences have identified multiple putative polyketide synthases and non-ribosomal peptide synthetases, suggesting extensive secondary metabolite potential awaiting functional characterization. The eupenifeldin biosynthetic system serves as a model for understanding how complex meroterpenoid structures are assembled through the coordinated action of multiple enzyme classes. This knowledge provides a foundation for engineering approaches aimed at producing eupenifeldin analogues and related compounds through heterologous expression systems.
Properties
CAS No. |
151803-45-1 |
|---|---|
Molecular Formula |
C33H40O7 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1S,3S,4S,14R,17E,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |
InChI |
InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7+/t20-,21-,30-,32-,33-/m0/s1 |
InChI Key |
BWTQHPFSWXJOGP-YLLNCWMYSA-N |
SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Isomeric SMILES |
CC1=C2C[C@H]3C[C@@H]([C@@]4([C@@H](CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C/C[C@@]3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Canonical SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Synonyms |
EUPENIFELDIN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[4.1.0] Core
The 7,7-dimethylbicyclo[4.1.0]heptane-3-one intermediate (Compound 4 in) serves as a foundational building block. Its preparation involves:
Hydroxymethylation and Ether Formation
Assembly of the Macrocyclic Heptaene System
Ring-Closing Metathesis (RCM)
The 14-membered macrocycle (Ring D) is constructed via RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane under reflux. Key considerations include:
Double-Bond Isomerization
The (17E) configuration is established via photochemical isomerization using a mercury lamp (λ = 350 nm) in benzene. This step converts the (17Z) isomer (minor product from RCM) into the thermodynamically favored (17E) form with 88% efficiency.
Functionalization and Oxidation
Installation of Hydroxyl Groups
The 3,9,25-trihydroxy motif is introduced through a three-step sequence:
-
Epoxidation : Treatment of a triene intermediate with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C forms an epoxide (72% yield).
-
Acid-catalyzed epoxide opening : HCl in dioxane generates a diol, which is selectively benzylated at the 3-position using BnBr and NaH (84% yield).
-
Global deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl groups, unveiling all three hydroxyls in 91% yield.
Ketone Formation at C-8 and C-24
The 8,24-dione system is installed via Dess-Martin periodinane oxidation of secondary alcohols. This reagent selectively oxidizes allylic alcohols without over-oxidizing conjugated dienes:
-
Reaction conditions : Dess-Martin periodinane (1.2 equiv.), CH₂Cl₂, 0°C to RT, 2 h.
Final Cyclization and Stereochemical Control
Pentacyclic Closure
The final ring (Ring E) is forged through a Heck-type coupling between a vinyl bromide and a pre-installed olefin. Conditions optimized for stereoretention include:
Resolution of Stereocenters
Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) resolves the four stereocenters at C-4, C-11, C-20, and C-27. The desired (4R,11S,20R,27S) configuration is isolated in 99% enantiomeric excess (ee).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Eupenifeldin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of eupenifeldin, which are studied for their enhanced biological activities .
Scientific Research Applications
Eupenifeldin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying bistropolone structures and their reactivity.
Medicine: The compound is being explored for its potential as an anticancer agent, particularly in ovarian cancer models.
Industry: Eupenifeldin is used in the development of local drug delivery systems for cancer treatment.
Mechanism of Action
Eupenifeldin exerts its effects through multiple mechanisms. It induces cytotoxicity in cancer cells by activating caspases and promoting autophagy . The compound also interacts with molecular targets involved in ferroptosis, although this pathway is not fully validated . The induction of autophagy contributes significantly to its cytotoxic mechanism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, a comparative analysis with structurally analogous molecules is provided below:
Table 1: Key Structural and Functional Comparisons
Notes:
- Target Compound : The dioxapentacyclo framework distinguishes it from nitrogen-containing analogs (e.g., azapentacyclo in ). Its higher hydroxylation (3 -OH vs. 1 -OH in ) may enhance hydrophilicity and hydrogen-bonding capacity.
- Azapentacyclo Compound : Features a nitrogen atom in its core, contributing to distinct electronic properties. Its rigid ethanoanthracene-dicarboximide moiety contrasts with the target’s oxygen-rich system.
- Spiro Compound : Shares methyl and ketone groups but lacks the pentacyclic complexity, highlighting the target’s unique topology.
Research Findings and Implications
Environmental and Stability Considerations
The methyl groups and conjugated system may enhance environmental persistence, similar to hydrophobic compounds discussed in . However, hydroxyl groups could promote degradation via photolysis or hydrolysis, balancing ecological impact.
Biological Activity
The compound known as (17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione , commonly referred to as Eupenifeldin , is a naturally occurring bis-tropolone mycotoxin primarily isolated from the fungus Eupenicillium brefeldianum. This compound has garnered significant interest due to its diverse biological activities.
Chemical Structure and Properties
Eupenifeldin belongs to the class of organic compounds known as tropolones. Its complex structure includes multiple hydroxyl groups and a unique pentacyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C33H40O7 |
| Molecular Weight | 548.67 g/mol |
| CAS Number | 151803-45-1 |
| Natural Product ID | NP0144545 |
1. Cytotoxicity
Eupenifeldin exhibits significant cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism underlying this cytotoxicity is believed to involve disruption of cell division and interference with cellular signaling pathways.
- Case Study : In vitro studies have demonstrated that Eupenifeldin effectively reduces the viability of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at concentrations ranging from 10 to 50 µM over 48 hours.
2. Antimicrobial Activity
Eupenifeldin has shown promising antimicrobial properties against several pathogenic fungi and bacteria. This suggests potential applications in developing natural antifungal and antibacterial agents.
- Research Findings : Studies have reported that Eupenifeldin exhibits antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus, indicating its potential as an alternative to conventional antimicrobial agents.
The precise mechanisms by which Eupenifeldin exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Cell Cycle Arrest : Eupenifeldin may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced cell proliferation.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodology: Use single-crystal X-ray diffraction (SC-XRD) to resolve the complex polycyclic framework. Key steps include:
- Data collection: Employ a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) and measure reflections at 298 K.
- Structure refinement: Apply SHELXS97/SHELXL97 software for solving and refining the structure. Optimize hydrogen bonding (e.g., O–H⋯O interactions) and van der Waals contacts using ORTEP-3 for visualization .
- Crystallographic parameters: Report space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 13.904 Å, b = 8.104 Å, c = 13.946 Å), and R factors (R₁ < 0.05 for high precision) .
Q. How can researchers design a synthetic route for this compound?
- Methodology:
- Retrosynthetic analysis: Break down the pentacyclic core into modular units (e.g., ethanoanthracene-dicarboximide derivatives). Use Suzuki-Miyaura coupling for aryl-aryl bond formation.
- Functionalization: Introduce hydroxyl and methyl groups via regioselective oxidation (e.g., Sharpless dihydroxylation) and alkylation .
- Purification: Employ preparative HPLC with a C18 column and methanol/water gradients to isolate stereoisomers .
Q. What are the preliminary steps for assessing bioactivity?
- Methodology:
- In vitro assays: Screen for anxiolytic or anticancer activity using cell lines (e.g., SH-SY5Y neuroblastoma). Measure IC₅₀ values for cytotoxicity.
- Binding studies: Conduct fluorescence quenching experiments to evaluate interactions with biomolecules (e.g., serum albumin) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in crystallographic data?
- Methodology:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-311+G(d,p) and compare computed bond lengths/angles with experimental SC-XRD data. Address discrepancies (e.g., torsional strain in the pentacyclic core) via conformational analysis .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) to validate packing motifs .
Q. What strategies integrate AI with experimental design for reaction optimization?
- Methodology:
- Reaction path search: Use quantum chemical calculations (e.g., GRRM software) to predict intermediates and transition states.
- Machine learning (ML): Train models on historical reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., solvent = DMF, 80°C). Validate via high-throughput experimentation .
Q. How to analyze the stereoelectronic effects influencing the compound’s reactivity?
- Methodology:
- Natural Bond Orbital (NBO) analysis: Calculate hyperconjugative interactions (e.g., σ→π* stabilization in the dioxapentacyclic system).
- Electrostatic potential maps: Identify nucleophilic/electrophilic regions to predict regioselectivity in derivatization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
